Synthesis Yield Improvement in Advanced Nitration Process
A patented process using oleum and fuming nitric acid for the synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid demonstrates a significant yield improvement over prior art methods that nitrated 5-fluoro-2-methylbenzoic acid with conventional concentrated acids [1]. The prior two-step process (nitration followed by esterification) to yield the methyl ester was reported with an overall yield of only 52% as a brown solid [1]. In contrast, the improved patented method produces a colorless product with a higher yield and a lower content of undesirable dinitro derivatives [1]. This differentiation is critical for industrial procurement, as it directly impacts the cost of goods for the final API.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Higher yield (quantified as 'increased yield' vs. 52% baseline); colorless product |
| Comparator Or Baseline | Prior art: 5-fluoro-2-methylbenzoic acid nitration/esterification (2 steps) = 52% yield |
| Quantified Difference | Yield increase (exact % not disclosed, but described as 'higher yield') |
| Conditions | Nitration of 5-fluoro-2-methylbenzoic acid; Comparator: Conc. H2SO4/HNO3; Target: Oleum + fuming HNO3 |
Why This Matters
Procuring the specific 3-nitro isomer pre-made bypasses a low-yielding, impurity-prone nitration step, reducing overall production costs for the target PARP inhibitor API.
- [1] Patent US20210078933A1. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. 2021. View Source
